![molecular formula C13H14O3S B3245316 Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate CAS No. 16769-00-9](/img/structure/B3245316.png)
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate
Overview
Description
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate , also known as 6-methoxybenzo[b]thiophene-3-acetic acid ethyl ester , is a chemical compound with the molecular formula C₁₃H₁₄O₃S . It belongs to the class of organic compounds known as thiophenes and is commonly used in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate involves the esterification of 6-methoxybenzo[b]thiophene-3-acetic acid with ethyl alcohol . The reaction typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid . The esterification process yields the desired product, which can be purified through recrystallization or column chromatography .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzo[b]thiophene ring fused with an acetic acid ester group . The 6-methoxy substituent at the 6-position enhances its solubility and stability. The ethyl ester moiety provides lipophilicity, making it suitable for drug design and bioactivity studies .
Chemical Reactions Analysis
- Reduction : The carbonyl group in the ester can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(6-methoxy-1-benzothiophen-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCGFRYUUGPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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